
分散橙 13
描述
Disperse Orange 13 (DO13) is a dark-brown powder with gold specks . It is from the Azo dye group, its double azo class . It has a good photo-thermal stability, dissolvability, and easy preparation .
Synthesis Analysis
The synthesis of DO13 involves adding molecules of thiadiazol, thiophene, and oxadiazole to the DO13 molecular structure . This process enhances the optical and electronic properties of the disperse orange 13 azo dye .Molecular Structure Analysis
DO13 is a chemical compound with an absorbance peak at 215 nm . The formation of molecular H-aggregates of Disperse Orange 3 (DO3) in a wide range of concentrations in DMSO has been characterized by combining UV-Vis absorption, Raman spectroscopy, and DFT calculations .Chemical Reactions Analysis
The kinetics of oxidative decolorization of DO13 by chloramine-T (CAT) and bromamine-T (BAT) in acid medium has been investigated spectrophotometrically . The reactions show a first-order dependence on each [oxidant]o and [DO13] and a fractional-order dependence on [HClO4] .Physical And Chemical Properties Analysis
DO13 is a dark-brown powder with gold specks . It has a molecular weight of 352.40 . It is sometimes also known as Solvent Orange 52 . DO13 is a chemical compound with an absorbance peak at 215 nm .科学研究应用
- Results : The λ maximum values for these modified dyes range from 454.670 to 496.760 nm, falling within the visible light region. The absorption increases significantly, making these new dyes promising materials for solar cell applications .
- Application : DO37 was used in experimental studies to understand the impact of textile azo dye processing plant effluent on drinking water sources. Researchers investigated its effects on mutagenicity and carcinogenicity .
Optoelectronic Devices:
Mutagenicity and Carcinogenicity Studies:
UV-Visible Absorbance Properties:
安全和危害
属性
IUPAC Name |
4-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-18-12-10-17(11-13-18)24-26-22-15-14-21(19-8-4-5-9-20(19)22)25-23-16-6-2-1-3-7-16/h1-15,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTBRYBHCBCJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064166 | |
| Record name | C.I. Disperse Orange 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Disperse Orange 13 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20657 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Disperse Orange 13 | |
CAS RN |
6253-10-7 | |
| Record name | Disperse Orange 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(2-(4-(2-phenyldiazenyl)-1-naphthalenyl)diazenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)-1-naphthalenyl]diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Orange 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[[4-(phenylazo)-1-naphthyl]azo]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Disperse Orange 13 in solar cell technology?
A1: Research suggests that modifying the structure of Disperse Orange 13 can enhance its optical and electronic properties, making it suitable for solar cell applications []. Specifically, adding molecules like thiadiazol, thiophene, and oxadiazole to DO13's structure can significantly improve its light absorption within the visible spectrum, a crucial factor for efficient solar energy conversion [].
Q2: How does the presence of phenol impact the dyeing process of polyester fabrics with Disperse Orange 13?
A2: Phenol plays a significant role in high-temperature dyeing of polyester with Disperse Orange 13. It significantly increases the dyeing acceleration factor, primarily by lowering the dyeing transition temperature (TD), especially at lower dyeing temperatures []. Additionally, phenol enhances dye solubility, leading to higher exhaustion and equilibrium dye uptake [].
Q3: Are there any studies exploring the distribution characteristics of Disperse Orange 13 within microcapsules?
A3: Yes, researchers have investigated the distribution of Disperse Orange 13 in single melamine resin wall microcapsules using a laser trapping-absorption microspectroscopy technique []. The study revealed that DO13 is homogenously solubilized within the inner toluene solution of the microcapsule, as evidenced by its consistent molar absorptivity in both the microcapsule and a homogeneous toluene solution [].
Q4: Has the purity of Disperse Orange 13 used in textile industry applications been investigated?
A4: Thin layer chromatography analysis has shown that commercially available Disperse Orange 13, particularly the standardized textile IUCS, exhibits a high degree of purity []. This finding is crucial because it ensures that the dye used in textile applications is consistent and meets the required quality standards [].
Q5: Are there any known environmental concerns related to Disperse Orange 13?
A5: While specific studies on Disperse Orange 13's environmental impact are limited within the provided abstracts, its classification as an azo dye raises concerns. Azo dyes, as a group, are known to potentially release harmful aromatic amines during degradation processes, posing risks to ecosystems and human health []. Therefore, further research is needed to comprehensively assess the environmental fate and effects of DO13 and develop appropriate mitigation strategies.
Q6: Have any studies investigated the nonlinear optical properties of Disperse Orange 13?
A7: Yes, research has explored the nonlinear optical (NLO) properties of Disperse Orange 13 incorporated into a Poly(N-vinylcarbozole) (PVK) matrix, forming a guest-host system []. The PVK/DO13 system displayed promising NLO characteristics, exhibiting both two-photon and saturable absorptions, suggesting its potential for applications in optical switching and optical limiting devices [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




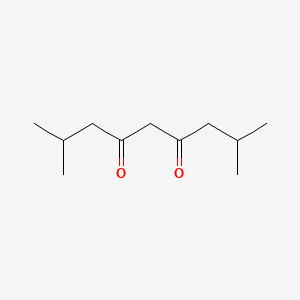


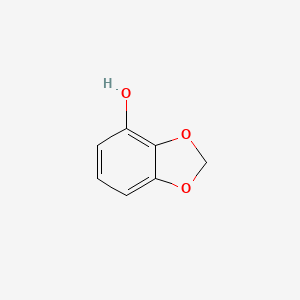
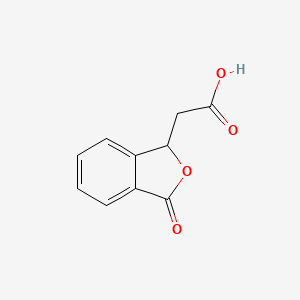

![4-[(2S)-2-amino-3-hydroxypropyl]phenol](/img/structure/B1581359.png)


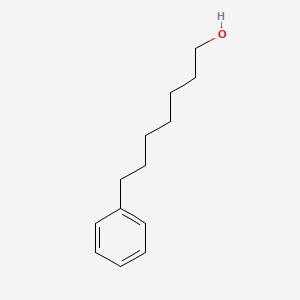
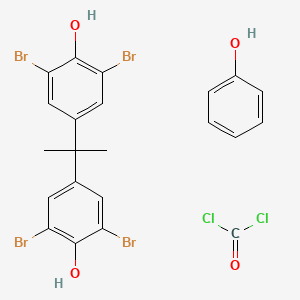

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B1581371.png)